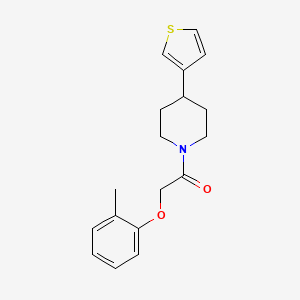
1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure contains a piperidine ring substituted with a thiophene and an o-tolyloxy group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor activities. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the BRAF(V600E) pathway .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research shows that certain piperidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo. This suggests potential applications in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary tests indicate that this compound exhibits antimicrobial properties. It has been effective against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Piperidine Ring : Essential for binding to biological targets.
- Thiophene Substitution : Enhances lipophilicity, improving membrane permeability.
- O-tolyloxy Group : Contributes to selectivity toward specific receptors.
These modifications can significantly affect the compound's potency and selectivity against various biological targets.
Case Study 1: Antitumor Efficacy
A study involving a series of piperidine derivatives, including variants of this compound, demonstrated notable antitumor efficacy against human cancer cell lines. The most potent derivative achieved an IC50 value in the nanomolar range, indicating strong anti-proliferative effects .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment, the compound was administered to animal models exhibiting symptoms of inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
Data Summary
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-4-2-3-5-17(14)21-12-18(20)19-9-6-15(7-10-19)16-8-11-22-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAYESRDVRPGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














